2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide
Description
BenchChem offers high-quality 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
853349-78-7 |
|---|---|
Molecular Formula |
C21H23BrN2O |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
4-[2-(4-ethylphenyl)quinolin-4-yl]morpholine;hydrobromide |
InChI |
InChI=1S/C21H22N2O.BrH/c1-2-16-7-9-17(10-8-16)20-15-21(23-11-13-24-14-12-23)18-5-3-4-6-19(18)22-20;/h3-10,15H,2,11-14H2,1H3;1H |
InChI Key |
ZOELESYQYMLRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br |
Origin of Product |
United States |
Biological Activity
2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. The quinoline structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline core substituted with an ethylphenyl group and a morpholinyl moiety. This unique structure may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C_{19}H_{22}BrN_{3}
- Molecular Weight : 392.30 g/mol
The biological activity of 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is primarily attributed to its ability to intercalate with DNA and modulate enzyme activity. The morpholinyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.
Interaction with Biological Targets
- DNA Intercalation : The quinoline core can intercalate into DNA, affecting gene expression.
- Enzyme Modulation : The compound may interact with various enzymes, influencing metabolic pathways.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of kinases involved in cancer progression.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | c-Met Kinase | 0.14 ± 0.03 | |
| Compound B | H460 Cell Line | 0.20 ± 0.02 | |
| 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide | TBD | TBD | TBD |
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. Compounds similar to 2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide have shown efficacy against various bacterial strains.
- Activity against Mycobacterium tuberculosis : Certain quinoline derivatives demonstrated higher activity than standard treatments like isoniazid or pyrazinamide .
- Antifungal Activity : Research on related compounds suggests potential antifungal applications.
Case Studies
- Cancer Cell Line Study : A study involving several quinoline derivatives demonstrated varying levels of cytotoxicity against cancer cell lines (e.g., H460, HT-29). These findings suggest that modifications to the quinoline structure can enhance anticancer properties .
- Antimicrobial Efficacy : In vitro studies showed that specific derivatives of quinoline exhibited significant inhibition against Mycobacterium species, indicating potential for developing new antimycobacterial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
